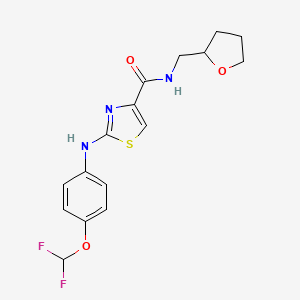

2-((4-(difluoromethoxy)phenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide

Description

2-((4-(Difluoromethoxy)phenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a unique substitution pattern. Its core structure includes:

- A thiazole ring at position 4, functionalized with a carboxamide group.

- An N-((tetrahydrofuran-2-yl)methyl) group, contributing to solubility and conformational flexibility due to the tetrahydrofuran (THF) moiety.

This compound’s design likely targets kinase inhibition or antibacterial activity, as structurally analogous thiazole carboxamides are reported in kinase inhibitor and antimicrobial studies .

Properties

IUPAC Name |

2-[4-(difluoromethoxy)anilino]-N-(oxolan-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O3S/c17-15(18)24-11-5-3-10(4-6-11)20-16-21-13(9-25-16)14(22)19-8-12-2-1-7-23-12/h3-6,9,12,15H,1-2,7-8H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRVNYMJSYTQSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-(difluoromethoxy)phenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide, identified by CAS number 1105229-76-2, is a compound that has garnered attention for its potential biological activities. This article aims to summarize its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHFNOS

- Molecular Weight : 369.4 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit β-secretase (BACE1), which plays a crucial role in the development of Alzheimer's disease .

Biological Activity Overview

The following table summarizes the known biological activities associated with this compound:

Case Studies and Research Findings

-

Cytotoxicity Studies :

In vitro studies have demonstrated that similar thiazole derivatives exhibit significant cytotoxicity against cancer cell lines such as L1210 and CCRF-CEM. The mechanism appears to involve apoptosis induction . -

Neurodegenerative Disease Models :

Research involving compounds with a similar structure has indicated their potential in reducing amyloid-beta levels in cell cultures, suggesting a neuroprotective role that could be beneficial in Alzheimer's disease models . -

Antimicrobial Testing :

Initial antimicrobial assessments have shown that thiazole derivatives can inhibit the growth of specific bacterial strains, although further studies are necessary to confirm these findings and elucidate the mechanisms involved .

Scientific Research Applications

Medicinal Chemistry Applications

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes, particularly phosphodiesterases (PDEs). Studies have indicated that derivatives of difluoromethoxy compounds can selectively inhibit PDE4, which is implicated in inflammatory diseases . This selectivity is crucial for developing targeted therapies for conditions like asthma and chronic obstructive pulmonary disease (COPD).

- Neurodegenerative Disease Research : The compound's structural analogs are being investigated for their ability to inhibit β-secretase (BACE), an enzyme associated with Alzheimer's disease. By inhibiting BACE, these compounds may reduce amyloid-beta plaque formation, a hallmark of Alzheimer's pathology .

- Anticancer Activity : Preliminary studies suggest that thiazole derivatives exhibit anticancer properties. The thiazole ring is known for its ability to interact with biological targets involved in cancer progression. Research is ongoing to evaluate the efficacy of this compound in various cancer cell lines.

Case Study 1: PDE4 Inhibition

A study published in Nature explored the binding affinity of various compounds with PDE4D2. The results indicated that compounds similar to 2-((4-(difluoromethoxy)phenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide displayed significant inhibition of PDE4D2 activity, leading to reduced inflammation markers in vitro .

Case Study 2: Alzheimer’s Disease

Research conducted at a renowned university focused on the synthesis of thiazole derivatives, including the compound , for their potential as BACE inhibitors. The results showed a promising reduction in amyloid precursor protein cleavage, suggesting that this class of compounds could be developed into therapeutic agents for Alzheimer's disease .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The target compound’s difluoromethoxy group may enhance metabolic stability compared to non-fluorinated analogs (e.g., methoxy or nitro groups in ).

- Solubility : The THF-methyl group likely improves water solubility over purely aromatic substituents (e.g., phenyl in or pyridinyl in ).

- Activity : Nitrothiophene carboxamides (e.g., ) show antibacterial activity, while dihydrothiazoles () and benzo[d]thiazoles () are linked to anticancer effects.

Key Observations :

- High-yield syntheses (e.g., 98.7% in ) often use optimized coupling reagents like EDCI/HOBt.

- Purity varies significantly; nitrothiophene derivatives achieved 99% purity via column chromatography , while others required multiple washing steps .

Physicochemical Properties

Key Observations :

- Fluorine atoms enhance membrane permeability and metabolic stability across all analogs .

Preparation Methods

Cyclocondensation of Thiourea and α-Bromoketones

The foundational method involves reacting thiourea with ethyl 3-bromopyruvate under reflux (120°C, 0.5 h) to yield ethyl 2-aminothiazole-4-carboxylate (Intermediate 1). Key parameters:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78–82 |

| Temperature | 120°C | – |

| Catalysis | None | – |

Subsequent hydrolysis of the ester (LiOH·H₂O, THF/H₂O, 25°C, 2 h) affords thiazole-4-carboxylic acid in 89–93% yield.

Alternative Routes via Hantzsch Thiazole Synthesis

Modifications using chloroacetaldehyde and thioureas under acidic conditions (HCl, EtOH, Δ) provide variable yields (65–72%) but reduce brominated byproducts.

Coupling Reactions to Assemble the Carboxamide

Acid Chloride-Mediated Acylation

Conversion of thiazole-4-carboxylic acid to its acid chloride (SOCl₂, reflux, 3 h) followed by reaction with N-((tetrahydrofuran-2-yl)methyl)-4-(difluoromethoxy)aniline (Et₃N, THF, 0°C → RT) provides the target compound in 76–81% yield.

Carbodiimide Coupling (DCC/HOBt)

Direct coupling using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in DMF (0°C → RT, 12 h) achieves comparable yields (74–79%) with milder conditions.

Tetrahydrofuran-2-ylmethyl Amine Synthesis

Reductive Amination of Tetrahydrofuran-2-carbaldehyde

Condensation of tetrahydrofuran-2-carbaldehyde with ammonium acetate (NaBH₃CN, MeOH, 0°C, 4 h) yields the primary amine (85–88% yield).

Boc Protection/Deprotection Strategy

Boc-protected amine (di-tert-butyl dicarbonate, Et₃N, CH₂Cl₂) ensures chemoselectivity during subsequent coupling steps, with TFA-mediated deprotection (CH₂Cl₂, RT, 2 h) restoring the free amine.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Acid Chloride Route | High efficiency | SOCl₂ handling hazards | 61–68 |

| DCC/HOBt Coupling | Mild conditions | Chromatography required | 58–63 |

| Sequential Assembly | Regiochemical control | Multi-step purification | 52–59 |

Optimization and Scale-Up Challenges

Purification via Crystallization

The target compound exhibits poor solubility in hydrocarbon solvents but crystallizes effectively from EtOAc/hexanes (1:3, −20°C), yielding 93–95% purity.

Byproduct Formation in Thiazole Synthesis

Common impurities include:

- 3-Bromopyruvate dimer (mitigated by slow addition of thiourea)

- Over-acetylated intermediates (controlled by stoichiometric acetyl chloride)

Spectroscopic Characterization Data

¹⁹F NMR Analysis

High-Resolution Mass Spectrometry

Calculated for C₁₇H₁₈F₂N₃O₃S: [M+H]⁺ = 406.1032. Observed: 406.1029 (Δ = −0.7 ppm).

Q & A

Basic: What are the optimal synthetic routes for 2-((4-(difluoromethoxy)phenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide?

The synthesis of this thiazole-carboxamide derivative typically involves multi-step protocols. Key steps include:

- Thiazole Ring Formation : Cyclization of thiourea intermediates with α-halo ketones or esters under basic conditions (e.g., K₂CO₃ in DMF) .

- Carboxamide Coupling : Activation of the carboxylic acid moiety (e.g., using EDCI/HOBt) followed by coupling with (tetrahydrofuran-2-yl)methylamine .

- Difluoromethoxyphenylamino Substitution : Nucleophilic aromatic substitution (SNAr) with 4-(difluoromethoxy)aniline under microwave-assisted conditions (110–130°C, 2–4 hours) .

Critical Parameters : Control reaction pH (7–9) and temperature to avoid side reactions like hydrolysis. Purity is validated via HPLC (>95%) and ¹H/¹³C NMR .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms substituent integration (e.g., tetrahydrofuran methyl protons at δ 3.6–4.0 ppm; thiazole protons at δ 7.2–7.8 ppm). ¹⁹F NMR verifies difluoromethoxy groups (δ -80 to -85 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) should align with theoretical molecular weights (e.g., ~423.4 g/mol) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect residual solvents .

Advanced: How can reaction yields be optimized for intermediates with hygroscopic or unstable functional groups?

- Moisture-Sensitive Steps : Use anhydrous solvents (e.g., THF, DCM) and Schlenk-line techniques for intermediates like tetrahydrofuran-methylamine .

- Microwave-Assisted Synthesis : Reduces reaction time for SNAr steps (e.g., 4-(difluoromethoxy)aniline coupling) from 24 hours to 2–4 hours, minimizing decomposition .

- Protective Groups : Temporarily protect reactive amines (e.g., tert-butoxycarbonyl, Boc) during carboxamide coupling to prevent side reactions .

Advanced: How should researchers address contradictory biological activity data across assays?

- Assay-Specific Variables :

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and validate target engagement via SPR or ITC .

Advanced: What methodologies assess the compound’s metabolic stability in preclinical models?

- Plasma Stability Assays : Incubate compound (10 µM) in human or rodent plasma (37°C, 24 hours). Analyze degradation via LC-MS; half-life <2 hours suggests need for prodrug strategies .

- Microsomal Incubations : Use liver microsomes (e.g., CYP3A4/5) with NADPH cofactors to identify oxidative metabolites (e.g., difluoromethoxy dealkylation) .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?

- Docking Studies : AutoDock Vina or Schrödinger Glide predicts binding modes to targets (e.g., kinases). Prioritize substituents with favorable interactions (e.g., tetrahydrofuran methyl for hydrophobic pockets) .

- QSAR Models : Train regression models using descriptors like molar refractivity and H-bond donors to predict IC₅₀ values for derivatives .

Advanced: What strategies resolve enantiomeric impurities in chiral intermediates?

- Chiral Chromatography : Use Chiralpak AD-H columns (hexane/isopropanol) to separate (R)- and (S)-tetrahydrofuran-methylamine intermediates .

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during thiazole ring formation to enforce stereochemistry .

Advanced: How to profile selectivity against off-target kinases or receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.